molecular formula C6H14AsNO2 B14559985 N-Butyl-1,3,2-dioxarsolan-2-amine CAS No. 62163-79-5

N-Butyl-1,3,2-dioxarsolan-2-amine

Cat. No.: B14559985
CAS No.: 62163-79-5
M. Wt: 207.10 g/mol
InChI Key: IZTRBMWMKZVTSB-UHFFFAOYSA-N
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Description

N-Butyl-1,3,2-dioxarsolan-2-amine is an organoarsenic heterocyclic compound characterized by a six-membered dioxarsolane ring (containing two oxygen atoms and one arsenic atom) substituted with an n-butyl amine group. Arsenic-containing compounds often exhibit distinct reactivity, but they also raise toxicity concerns, necessitating careful handling and regulatory compliance .

Properties

CAS No.

62163-79-5

Molecular Formula

C6H14AsNO2

Molecular Weight

207.10 g/mol

IUPAC Name

N-butyl-1,3,2-dioxarsolan-2-amine

InChI

InChI=1S/C6H14AsNO2/c1-2-3-4-8-7-9-5-6-10-7/h8H,2-6H2,1H3

InChI Key

IZTRBMWMKZVTSB-UHFFFAOYSA-N

Canonical SMILES

CCCCN[As]1OCCO1

Origin of Product

United States

Preparation Methods

The synthesis of N-Butyl-1,3,2-dioxarsolan-2-amine typically involves the reaction of butylamine with a suitable arsenic-containing precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

N-Butyl-1,3,2-dioxarsolan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-Butyl-1,3,2-dioxarsolan-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-1,3,2-dioxarsolan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsenic atom plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-Butyl-1,3,2-dioxarsolan-2-amine and its analogs:

Compound Name Heteroatoms Substituent Key Properties/Applications Toxicity Considerations
This compound O, As n-Butyl Potential pharmaceutical intermediates; arsenic-mediated reactivity High (arsenic toxicity)
N-Butyl-1,3,2-dithiaborinan-2-amine S, B n-Butyl Boron-mediated Lewis acidity; catalytic applications Moderate (boron toxicity)
N-Benzyl-1,3,2-dioxarsolan-2-amine O, As Benzyl Increased lipophilicity; possible CNS targeting High (arsenic + benzyl)
N,N-Dimethyl-1,3-dioxolan-2-amine O Dimethyl Solvent or ligand in organic synthesis Low
N,N-Dimethyl-1,3-oxathiolan-2-amine O, S Dimethyl Sulfur-enhanced electronic properties Moderate (sulfur reactivity)

Reactivity and Solvent Effects

  • Arsenic vs. Boron/Sulfur : The arsenic atom in this compound confers electrophilic character, enabling nucleophilic substitution reactions. In contrast, boron in dithiaborinan analogs acts as a Lewis acid, facilitating catalysis . Sulfur in oxathiolan derivatives enhances redox activity .
  • Solvent Polarity : While direct data on the target compound is scarce, naphthalimide analogs (e.g., N-butyl-1,8-naphthalimide derivatives) exhibit solvent-dependent fluorescence, with polar solvents causing red shifts in emission spectra . This suggests that solvent interactions could similarly modulate the electronic behavior of dioxarsolan derivatives.

Toxicity and Regulatory Status

  • Arsenic-Containing Compounds: this compound and its benzyl analog are likely classified under stringent regulatory frameworks (e.g., REACH, OSHA) due to arsenic’s association with carcinogenicity and neurotoxicity .
  • Boron and Sulfur Analogs : Dithiaborinan and oxathiolan derivatives pose lower acute toxicity but require precautions for chronic exposure .

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